

# A Technical Guide to Alexander Shulgin's Notes on MADAM-6

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## Compound of Interest

Compound Name: Madam-6  
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This document provides a comprehensive technical overview of Alexander Shulgin's work on **MADAM-6** (2,N-dimethyl-4,5-methylenedioxyamphetamine), a structural analog of MDMA. The information is compiled from Shulgin's own laboratory notes as published in his book PiHKAL: A Chemical Love Story, and supplemented with biodistribution data from subsequent scientific research.

## Quantitative Data Summary

The following tables summarize the known quantitative data for **MADAM-6**.

Table 1: Dosage and Duration from Shulgin's Notes[1]

Parameter	Value
Dosage	> 280 mg
Duration	Unknown

Table 2: Biodistribution of [<sup>11</sup>C]**MADAM-6** in Rats

Parameter	Value
Brain to Blood Ratio	3.7
Radiochemical Yield	60%

## Experimental Protocols

### Synthesis of MADAM-6 (as described by Alexander Shulgin)[1]

#### Step 1: Synthesis of 2-methyl-4,5-methylenedioxybenzaldehyde

A mixture of 102 g of phosphorus oxychloride ( $\text{POCl}_3$ ) and 115 g of N-methylformanilide was allowed to stand for 30 minutes at room temperature, during which it developed a deep claret color. To this, 45 g of 3,4-methylenedioxytoluene was added, and the mixture was heated on a steam bath for 3 hours. The reaction mixture was then added to 3 liters of water and stirred until the separated oil solidified. The solid was collected by filtration, yielding a greenish, somewhat gummy crystalline material. This crude product was finely ground under 40 mL of methanol and filtered again to yield 25 g of an almost white solid. Recrystallization from methylcyclopentane gave ivory-colored, glistening crystals of 2-methyl-4,5-methylenedioxybenzaldehyde with a melting point of 88.5-89.5 °C.

#### Step 2: Synthesis of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene

A solution of 23 g of 2-methyl-4,5-methylenedioxybenzaldehyde in 150 mL of nitroethane was treated with 2.0 g of anhydrous ammonium acetate and heated on a steam bath for 9 hours. The excess solvent was removed under vacuum, yielding a dark yellow oil. This oil was dissolved in 40 mL of hot methanol and allowed to crystallize. The resulting bright yellow crystals were collected by filtration, washed with a small amount of methanol, and air-dried to yield 21.2 g of 1-(2-methyl-4,5-methylenedioxyphenyl)-2-nitropropene with a melting point of 116-118 °C.

#### Step 3: Synthesis of 2-methyl-4,5-methylenedioxyamphetamine

A suspension of 54 g of electrolytic elemental iron in 240 g of glacial acetic acid was warmed on a steam bath. Once the reaction initiated, a solution of 18.2 g of 1-(2-methyl-4,5-

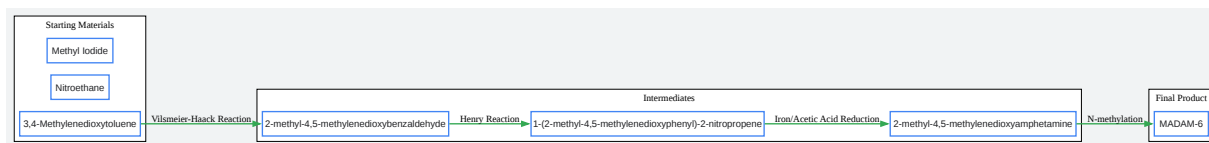
methylenedioxyphenyl)-2-nitropropene in 125 mL of warm acetic acid was added portion-wise. The mixture was heated for an additional 1.5 hours and then poured into 2 liters of water. The insoluble materials were removed by filtration and washed with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). The filtrate and washes were combined, the phases were separated, and the aqueous phase was extracted twice with 100 mL portions of  $\text{CH}_2\text{Cl}_2$ . The combined organic extracts were washed with water, and the solvent was removed under vacuum to yield a red oil. This oil was dissolved in 200 mL of ether, and the solution was saturated with anhydrous hydrogen chloride (HCl) gas. The resulting white crystals were filtered, washed with ether, and air-dried to yield 14.5 g of 2-methyl-4,5-methylenedioxyamphetamine hydrochloride with a melting point of 193-194 °C.

#### Step 4: Synthesis of 2,N-dimethyl-4,5-methylenedioxyamphetamine (**MADAM-6**)

A solution of 12.8 g of 2-methyl-4,5-methylenedioxyamphetamine hydrochloride in 100 mL of water was made basic with 25% sodium hydroxide (NaOH) and extracted with three 75 mL portions of  $\text{CH}_2\text{Cl}_2$ . The combined extracts were stripped of solvent under vacuum, yielding 10.8 g of the free base as a colorless oil. This oil was dissolved in 150 mL of methanol, and 12 g of methyl iodide was added. The solution was allowed to stand at room temperature for 2 days. The excess methyl iodide and methanol were removed under vacuum, and the residue was partitioned between 25 mL of  $\text{CH}_2\text{Cl}_2$  and 100 mL of water. The aqueous phase was separated, made basic with 25% NaOH, and extracted with three 75 mL portions of  $\text{CH}_2\text{Cl}_2$ . The combined extracts were evaporated to dryness under vacuum to yield 10.1 g of a nearly white oil. This oil was dissolved in 150 mL of isopropanol, and concentrated HCl was added until the solution was acidic to external moist pH paper. The solution was then diluted with an equal volume of anhydrous ether, and the resulting white crystals were filtered, washed with ether, and air-dried to yield 14.1 g of 2,N-dimethyl-4,5-methylenedioxyamphetamine hydrochloride (**MADAM-6**) as a brilliant white powder with a melting point of 206-207 °C.

## Visualizations

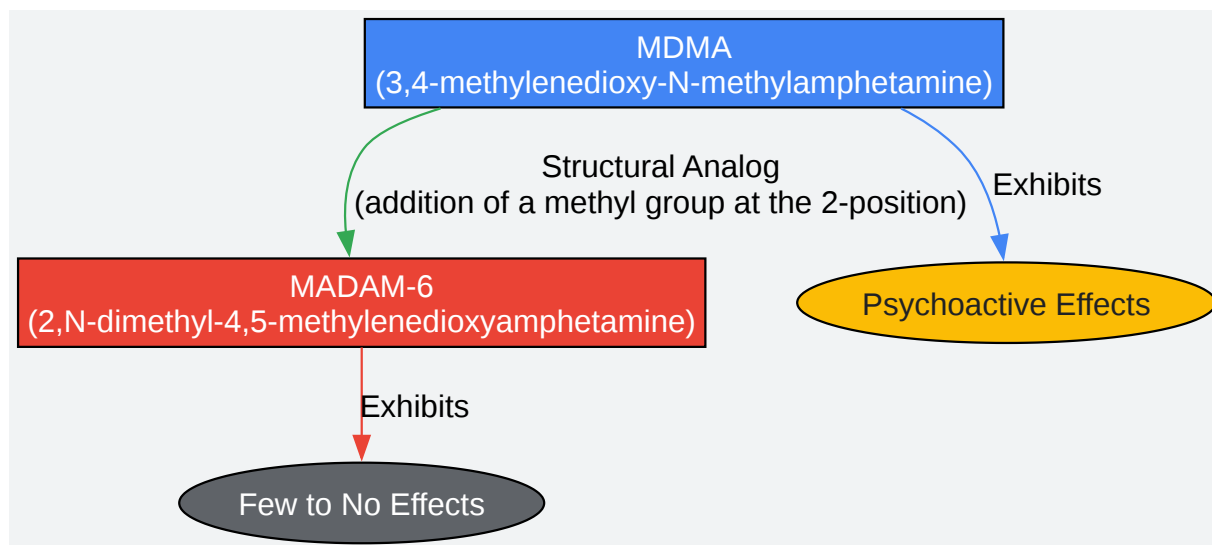
### Synthesis Workflow of MADAM-6



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Caption: Synthesis workflow for **MADAM-6** from 3,4-methylenedioxytoluene.

## Structural Relationship and Activity of MADAM-6



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Caption: Logical relationship of **MADAM-6** to MDMA and its reported activity.

## Qualitative Commentary by Alexander Shulgin[1]

Shulgin's personal trials with **MADAM-6** indicated a lack of significant psychoactive effects. At a dose of 180 mg, he reported, "There is a hint of good things there, but nothing more than a hint. At four hours, there is no longer even a hint." A subsequent trial with a cumulative dose of 280 mg (150 mg followed by two 65 mg supplements an hour apart) yielded "No effect." Shulgin concluded his notes with, "Yes, we giveth up."

His commentary suggests that the addition of a methyl group at the 2-position of the MDMA structure effectively negates the psychoactive properties of the parent compound. The name **MADAM-6** itself is a playful derivative of MDMA's occasional name "ADAM," with the "M" for methyl and the "6" indicating the position of this additional group on the benzene ring (using a different numbering convention than the IUPAC name).

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## References

- 1. Erowid Online Books : "PIHKAL" - #98 MADAM-6 [erowid.org]
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